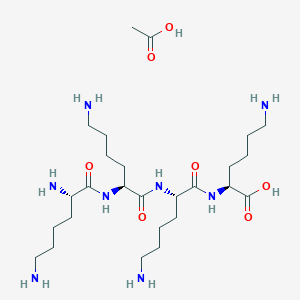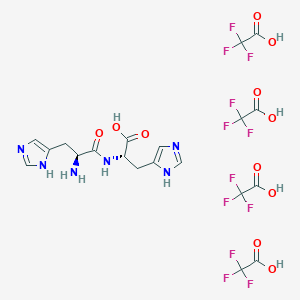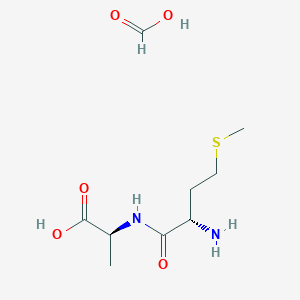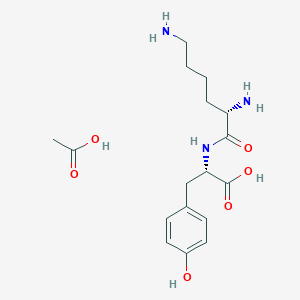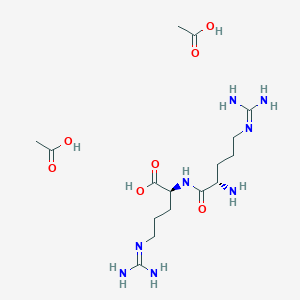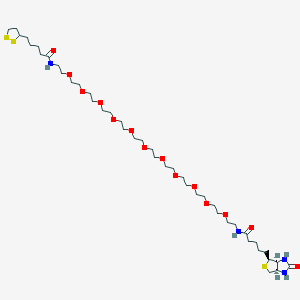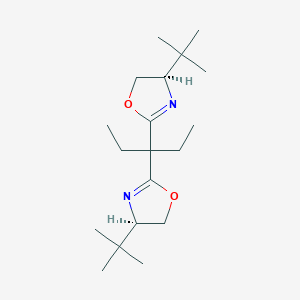
Tris(acetylacetonato)(1,10-phenanthroline)europium(III); 98%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(acetylacetonato)(1,10-phenanthroline)europium(III) is an organometallic europium complex . It is used as a red dopant material in organic light-emitting diodes (OLEDs) . It has also been found to have cytotoxic and antitumor properties against breast carcinoma cells .
Molecular Structure Analysis
The molecular formula of Tris(acetylacetonato)(1,10-phenanthroline)europium(III) is C27H29EuN2O6 . The crystal structure of this compound has been studied .Physical And Chemical Properties Analysis
Tris(acetylacetonato)(1,10-phenanthroline)europium(III) is a solid at 20 degrees Celsius . It has a molecular weight of 629.50 . The compound appears as a white to almost white powder or crystal . It has a melting point of 227 degrees Celsius .Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Tris(acetylacetonato)(1,10-phenanthroline)europium(III) is an organometallic europium complex used as a red dopant material in Organic Light-Emitting Diodes (OLEDs) . OLEDs are used in various applications such as display screens for consumer electronics.
Industrial Chemistry
This compound is also used in industrial chemistry . Organometallics like Tris(acetylacetonato)(1,10-phenanthroline)europium(III) are useful reagents, catalysts, and precursor materials with applications in thin film deposition .
Pharmaceuticals
In the field of pharmaceuticals , organometallic compounds like Tris(acetylacetonato)(1,10-phenanthroline)europium(III) are used due to their unique properties .
LED Manufacturing
Tris(acetylacetonato)(1,10-phenanthroline)europium(III) is used in LED manufacturing . The compound’s properties make it suitable for use in the production of light-emitting diodes .
Cytotoxic and Antitumor Properties
Interestingly, Tris(acetylacetonato)(1,10-phenanthroline)europium(III) has been found to have cytotoxic and antitumor properties against breast carcinoma cells . This opens up potential applications in cancer research and treatment.
DNA Binding
Via fluorimetric analysis, Tris(acetylacetonato)(1,10-phenanthroline)europium(III) has been determined to be able to bind to DNA . This property could be exploited in various fields of biological research.
Mechanism of Action
Target of Action
Tris(acetylacetonato)(1,10-phenanthroline)europium(III), also known as MFCD28386119, is an organometallic europium complex It has been determined to be able to bind to dna , suggesting that it may interact with genetic material in cells.
Mode of Action
Its ability to bind to dna suggests that it may interact with the genetic material in cells, potentially influencing gene expression or interfering with DNA replication processes
Biochemical Pathways
Given its potential to interact with DNA , it may influence various biochemical pathways related to DNA replication, transcription, and translation.
Result of Action
Its ability to bind to DNA suggests that it may have cytotoxic effects, potentially leading to cell death. It has been noted to have antitumor properties against breast carcinoma cells , suggesting a potential application in cancer therapy.
properties
IUPAC Name |
europium;(Z)-4-hydroxypent-3-en-2-one;1,10-phenanthroline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.3C5H8O2.Eu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*1-4(6)3-5(2)7;/h1-8H;3*3,6H,1-2H3;/b;3*4-3-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVRNKRKBRWMFH-XUHIWKAKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.[Eu] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32EuN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
europium;(Z)-4-hydroxypent-3-en-2-one;1,10-phenanthroline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![([D8]Val7·10)-C-Peptide (human) (H-Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln-OH)](/img/structure/B6303669.png)
